Cas no 2172006-26-5 (5-{(9H-fluoren-9-yl)methoxycarbonyl}-2-methyl-2H,4H,5H,6H,7H-pyrazolo4,3-cpyridine-3-carboxylic acid)

5-{(9H-fluoren-9-yl)methoxycarbonyl}-2-methyl-2H,4H,5H,6H,7H-pyrazolo4,3-cpyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-{(9H-fluoren-9-yl)methoxycarbonyl}-2-methyl-2H,4H,5H,6H,7H-pyrazolo4,3-cpyridine-3-carboxylic acid
- 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid
- EN300-1556668
- 2172006-26-5
-
- インチ: 1S/C23H21N3O4/c1-25-21(22(27)28)18-12-26(11-10-20(18)24-25)23(29)30-13-19-16-8-4-2-6-14(16)15-7-3-5-9-17(15)19/h2-9,19H,10-13H2,1H3,(H,27,28)
- InChIKey: VCSLSJMSVHDXPB-UHFFFAOYSA-N
- SMILES: O(C(N1CCC2C(=C(C(=O)O)N(C)N=2)C1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- 精确分子量: 403.15320616g/mol
- 同位素质量: 403.15320616g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 30
- 回転可能化学結合数: 4
- 複雑さ: 651
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3
- トポロジー分子極性表面積: 84.7Ų
5-{(9H-fluoren-9-yl)methoxycarbonyl}-2-methyl-2H,4H,5H,6H,7H-pyrazolo4,3-cpyridine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1556668-2.5g |
5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid |
2172006-26-5 | 2.5g |
$2940.0 | 2023-06-05 | ||
Enamine | EN300-1556668-1.0g |
5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid |
2172006-26-5 | 1g |
$1500.0 | 2023-06-05 | ||
Enamine | EN300-1556668-5000mg |
5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid |
2172006-26-5 | 5000mg |
$6190.0 | 2023-09-25 | ||
Enamine | EN300-1556668-50mg |
5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid |
2172006-26-5 | 50mg |
$1793.0 | 2023-09-25 | ||
Enamine | EN300-1556668-0.25g |
5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid |
2172006-26-5 | 0.25g |
$1381.0 | 2023-06-05 | ||
Enamine | EN300-1556668-500mg |
5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid |
2172006-26-5 | 500mg |
$2049.0 | 2023-09-25 | ||
Enamine | EN300-1556668-0.5g |
5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid |
2172006-26-5 | 0.5g |
$1440.0 | 2023-06-05 | ||
Enamine | EN300-1556668-5.0g |
5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid |
2172006-26-5 | 5g |
$4349.0 | 2023-06-05 | ||
Enamine | EN300-1556668-10.0g |
5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid |
2172006-26-5 | 10g |
$6450.0 | 2023-06-05 | ||
Enamine | EN300-1556668-0.05g |
5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid |
2172006-26-5 | 0.05g |
$1261.0 | 2023-06-05 |
5-{(9H-fluoren-9-yl)methoxycarbonyl}-2-methyl-2H,4H,5H,6H,7H-pyrazolo4,3-cpyridine-3-carboxylic acid 関連文献
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
9. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
5-{(9H-fluoren-9-yl)methoxycarbonyl}-2-methyl-2H,4H,5H,6H,7H-pyrazolo4,3-cpyridine-3-carboxylic acidに関する追加情報
Recent Advances in the Study of 5-{(9H-fluoren-9-yl)methoxycarbonyl}-2-methyl-2H,4H,5H,6H,7H-pyrazolo4,3-cpyridine-3-carboxylic acid (CAS: 2172006-26-5)
The compound 5-{(9H-fluoren-9-yl)methoxycarbonyl}-2-methyl-2H,4H,5H,6H,7H-pyrazolo4,3-cpyridine-3-carboxylic acid (CAS: 2172006-26-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.
Recent studies have highlighted the role of this compound as a key intermediate in the synthesis of novel heterocyclic compounds, particularly in the development of pyrazolo[4,3-c]pyridine derivatives. These derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group in the compound enhances its stability and facilitates its use in solid-phase peptide synthesis (SPPS), making it a valuable tool in peptide-based drug design.
In a groundbreaking study published in the Journal of Medicinal Chemistry, researchers demonstrated the efficacy of this compound in the synthesis of targeted kinase inhibitors. The study revealed that the pyrazolo[4,3-c]pyridine scaffold, when functionalized with the Fmoc group, exhibited high selectivity and potency against specific kinase targets implicated in cancer progression. These findings underscore the compound's potential as a versatile building block in the development of next-generation kinase inhibitors.
Another notable advancement involves the application of this compound in the design of proteolysis-targeting chimeras (PROTACs). PROTACs are a novel class of therapeutics that degrade target proteins via the ubiquitin-proteasome system. Researchers have utilized the Fmoc-protected pyrazolo[4,3-c]pyridine-3-carboxylic acid to synthesize bifunctional molecules capable of recruiting E3 ubiquitin ligases to disease-relevant proteins. This approach has shown promise in preclinical models of neurodegenerative diseases and cancer, offering a new avenue for therapeutic intervention.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of derivatives derived from this compound. Issues such as poor solubility and metabolic instability have been reported in some studies, necessitating further structural modifications. Recent efforts have focused on introducing hydrophilic moieties and optimizing the Fmoc deprotection conditions to improve the compound's bioavailability and in vivo performance.
In conclusion, 5-{(9H-fluoren-9-yl)methoxycarbonyl}-2-methyl-2H,4H,5H,6H,7H-pyrazolo4,3-cpyridine-3-carboxylic acid (CAS: 2172006-26-5) represents a promising scaffold for the development of novel therapeutics. Its versatility in drug design, coupled with recent advancements in synthetic methodologies, positions it as a valuable asset in the pursuit of innovative treatments for various diseases. Future research should focus on addressing the current limitations and exploring its full therapeutic potential in clinical settings.
2172006-26-5 (5-{(9H-fluoren-9-yl)methoxycarbonyl}-2-methyl-2H,4H,5H,6H,7H-pyrazolo4,3-cpyridine-3-carboxylic acid) Related Products
- 1250672-89-9(2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-(propan-2-yl)acetamide)
- 193217-39-9(tert-Butyl 4-benzoylpiperidine-1-carboxylate)
- 2680815-58-9(2-{2-(prop-2-en-1-yloxy)carbonyl-5-oxa-2-azaspiro3.4octan-6-yl}acetic acid)
- 1805420-03-4(Ethyl 5-bromo-2-(difluoromethyl)-3-iodopyridine-4-acetate)
- 1184371-97-8(4-amino-N,N-dimethylcyclohexane-1-carboxamide)
- 185423-00-1(Benzyl 2,6-dichloro-3-hydroxyisonicotinate)
- 25020-13-7(Fructose-histidine)
- 1334148-93-4(2-(2,2-difluoroethenyl)oxy-1-(4-fluorophenyl)ethan-1-one)
- 53826-12-3((Perfluorohexyl)acetic Acid)
- 2228745-91-1(3-2-(aminooxy)propan-2-yl-2-bromophenol)




